2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE
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Overview
Description
2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the enzyme, inhibiting its activity and thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of 2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c15-7-3-1-6(2-4-7)9-8(5-16)12(21)18-11-10(9)13(22)20-14(17)19-11/h1-4,8-9H,(H4,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGHAKSXFCUBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)NC3=C2C(=O)NC(=N3)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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